molecular formula C21H18Cl2N2O2 B371432 2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione CAS No. 329778-22-5

2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione

Cat. No. B371432
CAS RN: 329778-22-5
M. Wt: 401.3g/mol
InChI Key: ZQELYDJHXKMLRA-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione” is a derivative of naphthalene-1,4-dione . Naphthalene-1,4-dione derivatives have been found to exhibit significant antimicrobial activity .


Synthesis Analysis

The synthesis of naphthalene-1,4-dione derivatives involves the direct introduction of corresponding substituents into the naphthoquinone core in oxidative conditions . A similar compound was obtained in good yield by aminomethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a naphthalene-1,4-dione core with a piperazine ring attached, which is further substituted with a 5-chloro-2-methylphenyl group .

Scientific Research Applications

Synthesis and Characterization

  • New Naphtho- and Tetracyclic Diazaquinone Derivatives : Researchers have synthesized new derivatives containing N- and N,N-substituted groups from 2,3-dichloronaphthalene-1,4-diones, exploring their structural properties and potential applications in various fields (Abdassalam, Kurban, Deniz, & Sayil, 2019).

Biological Evaluation

  • Antifungal and Antibacterial Agents : A study on "on water" assisted synthesis of nitrogen and sulfur containing hetero-1,4-naphthoquinones revealed potent antifungal and antibacterial activities, suggesting their potential as novel therapeutic agents (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).

Photophysical and Photo-Induced Electron Transfer Studies

  • Luminescent Properties and Photo-Induced Electron Transfer : Research on novel piperazine substituted naphthalimide model compounds demonstrated interesting luminescent properties and photo-induced electron transfer mechanisms, which could be relevant for developing new photofunctional materials (Gan, Chen, Chang, & Tian, 2003).

Development of Novel Compounds

  • Microwave-Assisted Synthesis of B-355252 : This novel compound was synthesized to enhance nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurodegenerative disease treatment (Williams, Dandepally, Gilyazova, Witherspoon, & Ibeanu, 2010).

  • Anticonvulsant Activity Evaluation : The study of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives as potential anticonvulsant agents showcases the compound's possible use in managing convulsive disorders (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Chemosensors for Transition Metal Ions

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties, given the significant activity exhibited by naphthalene-1,4-dione derivatives . Additionally, modifications to the compound could be explored to enhance its properties.

properties

IUPAC Name

2-chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c1-13-6-7-14(22)12-17(13)24-8-10-25(11-9-24)19-18(23)20(26)15-4-2-3-5-16(15)21(19)27/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQELYDJHXKMLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione

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